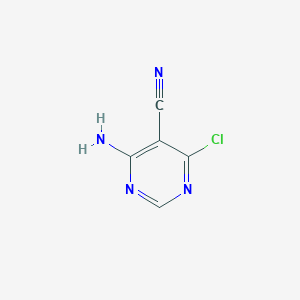

4-Amino-6-cloropirimidina-5-carbonitrilo

Descripción general

Descripción

4-Amino-6-chloropyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H3ClN4. It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of agriculture, pharmaceuticals, and chemical research .

Aplicaciones Científicas De Investigación

4-Amino-6-chloropyrimidine-5-carbonitrile has numerous applications in scientific research:

Análisis Bioquímico

Biochemical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA replication and repair processes. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of these biomolecules .

Cellular Effects

The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, 4-Amino-6-chloropyrimidine-5-carbonitrile can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-6-chloropyrimidine-5-carbonitrile exerts its effects by binding to specific target sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with its natural substrate. This inhibition leads to a decrease in DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-chloropyrimidine-5-carbonitrile can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 4-Amino-6-chloropyrimidine-5-carbonitrile can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of 4-Amino-6-chloropyrimidine-5-carbonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

4-Amino-6-chloropyrimidine-5-carbonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 4-Amino-6-chloropyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Amino-6-chloropyrimidine-5-carbonitrile can influence its activity and function. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-6-chloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia in a solvent such as 1,4-dioxane or methanol at low temperatures . The reaction typically proceeds as follows:

- Dissolve 4,6-dichloropyrimidine-5-carbonitrile in 1,4-dioxane or methanol.

- Cool the solution to 0°C using an ice bath.

- Add ammonia solution dropwise to the reaction mixture.

- Stir the mixture at 0°C for approximately 30 minutes.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-Amino-6-chloropyrimidine-5-carbonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-chloropyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

4,6-Dichloropyrimidine-5-carbonitrile: A precursor in the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.

4-Chloro-2-methylpyrimidine-5-carbonitrile: Another pyrimidine derivative with similar chemical properties.

4-Chloro-5-pyrimidinecarbonitrile:

Uniqueness

4-Amino-6-chloropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its amino and chloro substituents allow for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .

Actividad Biológica

4-Amino-6-chloropyrimidine-5-carbonitrile (CAS Number: 60025-09-4) is a pyrimidine derivative recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an amino group and a carbonitrile moiety, contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : CHClN

- Molecular Weight : 154.56 g/mol

- Structural Characteristics : The presence of chlorine and amino groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that 4-Amino-6-chloropyrimidine-5-carbonitrile exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

In Vitro Studies

A study assessed the antimicrobial efficacy of this compound using disk diffusion methods. The results indicated:

- Effective Concentration : 200 μg per disk.

- Inhibition Zones :

- S. aureus: 14–18 mm

- B. subtilis: 14–18 mm

- E. coli: Minimal activity observed.

This suggests that the compound may inhibit specific enzymes or disrupt cellular processes in microorganisms, although it was found to be ineffective against fungi like Candida albicans .

Anticancer Activity

The anticancer potential of pyrimidine derivatives, including 4-Amino-6-chloropyrimidine-5-carbonitrile, has been explored extensively. Various studies have reported promising results regarding its cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Toxicity Profile

Despite its therapeutic potential, 4-Amino-6-chloropyrimidine-5-carbonitrile poses certain toxicity risks:

- Classified as toxic if ingested or inhaled.

- Skin contact may also lead to adverse effects, necessitating careful handling in laboratory settings .

Summary of Biological Activities

| Activity Type | Pathogen/Cell Line | Effectiveness | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate (14–18 mm) | Effective against Gram-positive bacteria |

| Antimicrobial | Bacillus subtilis | Moderate (14–18 mm) | Effective against Gram-positive bacteria |

| Anticancer | Various cancer cell lines | Promising (IC values reported) | Induces apoptosis and cell cycle arrest |

| Toxicity | General | Toxic if ingested/inhaled | Handle with care |

Propiedades

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.